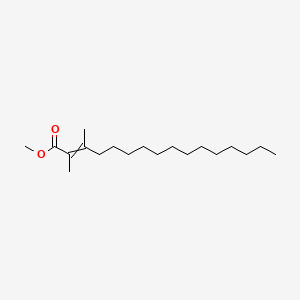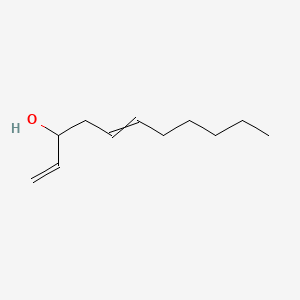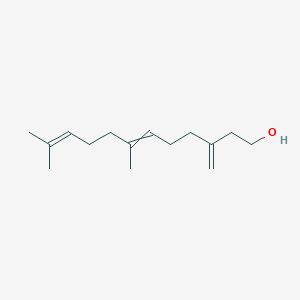![molecular formula C11H16 B14636241 5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene CAS No. 54501-67-6](/img/structure/B14636241.png)
5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Propan-2-ylidene)bicyclo[222]oct-2-ene is a bicyclic compound with the molecular formula C11H16 This compound is characterized by its unique bicyclo[222]octene structure, which consists of a cyclohexane ring fused with two ethylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Propan-2-ylidene)bicyclo[222]oct-2-ene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems In this reaction, cyclohexadiene reacts with an appropriate dienophile under controlled conditions to form the bicyclo[222]octene core
Industrial Production Methods
Industrial production of this compound may involve optimized Diels-Alder reactions followed by large-scale alkylation processes. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The propan-2-ylidene group can enhance its binding affinity and specificity, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: Lacks the propan-2-ylidene group, resulting in different chemical properties and reactivity.
Cyclohexene: A simpler structure with only one ring, leading to different applications and reactivity.
Norbornene: Another bicyclic compound with a different ring fusion pattern, affecting its chemical behavior.
Uniqueness
5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene stands out due to its unique combination of a bicyclic core and the propan-2-ylidene group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
54501-67-6 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
5-propan-2-ylidenebicyclo[2.2.2]oct-2-ene |
InChI |
InChI=1S/C11H16/c1-8(2)11-7-9-3-5-10(11)6-4-9/h3,5,9-10H,4,6-7H2,1-2H3 |
InChI Key |
OMTCNAOVFIMOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC2CCC1C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,5H-Pyrano[4,3-d]-1,3-dioxin, tetrahydro-8a-methyl-](/img/structure/B14636159.png)
![4,6-Dimethylthieno[2,3-b]pyridin-3-one;hydrochloride](/img/structure/B14636167.png)
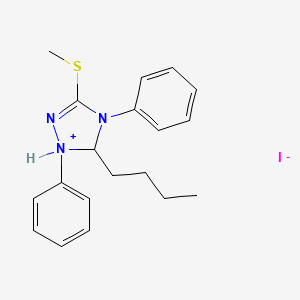
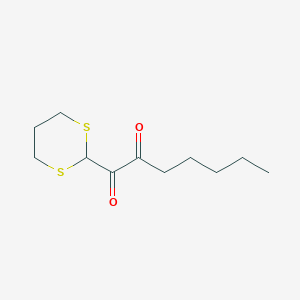

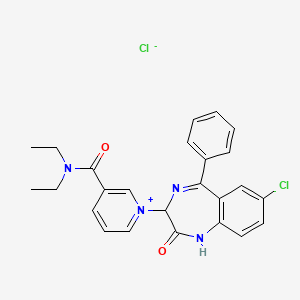
![2,6-Bis[(4-hydroxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14636206.png)
![Acetic acid;[2-(5-hydroxypentyl)cyclopenten-1-yl] acetate](/img/structure/B14636217.png)


